molecular formula C19H35N7O2 B8577751 2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane CAS No. 138403-43-7

2-(4-Nitrobenzyl)-1,4,7,10,13,16-hexaazacyclooctadecane

Cat. No. B8577751
M. Wt: 393.5 g/mol
InChI Key: HZBUWPCWKRUWSE-UHFFFAOYSA-N
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Patent
US07132513B2

Procedure details

A solution of BH3 in THF (100 mmol) was added dropwise to a stirred suspension of 3-(4-nitrobenzyl)-2,6-dioxo-1,4,7,10,13,16-hexaazacyclooctadecane (4) (10 mmol) in THF (50 ml) at 0° C. under nitrogen atmosphere. The solution was heated at reflux for 36 hours. Methanol was added slowly to the solution at 0° C. after which the solvent was removed and the residue was dissolved in methanol (50 ml); the resulting mixture was cooled at 0° C. and gaseous HCl was bubbled through the solution and then the mixture was refluxed for 12 hours. The resulting precipitate was collected washed with ether to give a white powder. The solid was dissolved in water and was loaded on a column of DOWEX 1X-8 anion-exchange resin (OH− form). The column was eluted with water; alkaline fractions were collected, and the water was removed under vacuum to give pale yellow oil. The yield was 55%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3-(4-nitrobenzyl)-2,6-dioxo-1,4,7,10,13,16-hexaazacyclooctadecane
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mmol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:30]=[CH:29][C:7]([CH2:8][CH:9]2[NH:26][CH2:25][C:24](=O)[NH:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][C:10]2=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].CO>C1COCC1.O>[N+:1]([C:4]1[CH:30]=[CH:29][C:7]([CH2:8][CH:9]2[CH2:10][NH:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:21][CH2:22][NH:23][CH2:24][CH2:25][NH:26]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
3-(4-nitrobenzyl)-2,6-dioxo-1,4,7,10,13,16-hexaazacyclooctadecane
Quantity
10 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CC2C(NCCNCCNCCNCCNC(CN2)=O)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mmol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (50 ml)
CUSTOM
Type
CUSTOM
Details
gaseous HCl was bubbled through the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to give a white powder
WASH
Type
WASH
Details
The column was eluted with water
CUSTOM
Type
CUSTOM
Details
alkaline fractions were collected
CUSTOM
Type
CUSTOM
Details
the water was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give pale yellow oil

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CC2NCCNCCNCCNCCNCCNC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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